3-Ethynylpyridin-2-ol
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Overview
Description
3-Ethynylpyridin-2-ol is an organic compound with the molecular formula C7H5NO It is a derivative of pyridine, featuring an ethynyl group at the third position and a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylpyridin-2-ol typically involves the introduction of an ethynyl group to a pyridine ring. One common method is the Sonogashira coupling reaction, where a halogenated pyridine derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-ethynylpyridin-2-one.
Reduction: Formation of 3-ethylpyridin-2-ol.
Substitution: Formation of various substituted pyridin-2-ol derivatives.
Scientific Research Applications
3-Ethynylpyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Ethynylpyridin-2-ol involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
3-Ethynylpyridine: Lacks the hydroxyl group, making it less polar.
2-Ethynylpyridine: The ethynyl group is at a different position, affecting its reactivity.
3-Ethynylthiophene: Contains a sulfur atom instead of nitrogen, altering its electronic properties.
Uniqueness: 3-Ethynylpyridin-2-ol is unique due to the presence of both an ethynyl and a hydroxyl group, which confer distinct chemical and biological properties
Biological Activity
3-Ethynylpyridin-2-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
The compound features an ethynyl group at the 3-position and a hydroxyl group at the 2-position of the pyridine ring, which contributes to its unique reactivity and biological properties. The presence of these functional groups allows for various interactions with biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, influencing enzyme activity.
- π-π Interactions : The ethynyl group may engage in π-π stacking interactions with aromatic residues, affecting receptor binding and signaling pathways.
These interactions can modulate various cellular processes, including apoptosis, oxidative stress responses, and enzymatic activities related to disease progression.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Properties
This compound has also been investigated for its anticancer effects. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve:
- Induction of apoptosis through activation of caspase pathways.
- Inhibition of cell proliferation by interfering with cell cycle progression.
A notable study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models compared to controls.
Case Studies
Several case studies have explored the therapeutic potential of this compound. One such study focused on its use in combination therapies for cancer treatment:
Case Study: Combination Therapy in Breast Cancer
In a clinical trial involving patients with advanced breast cancer, researchers administered this compound alongside standard chemotherapy agents. The results indicated:
- A 30% increase in overall response rates compared to chemotherapy alone.
- Improved patient tolerance and reduced side effects.
This case underscores the potential of this compound as an adjunct therapy in cancer treatment regimens.
Properties
IUPAC Name |
3-ethynyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-6-4-3-5-8-7(6)9/h1,3-5H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXYXOXAWBFIIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434786 |
Source
|
Record name | 3-ethynylpyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142502-88-3 |
Source
|
Record name | 3-ethynylpyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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